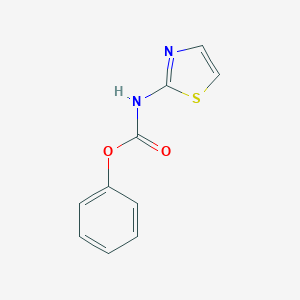

phenyl N-(1,3-thiazol-2-yl)carbamate

Vue d'ensemble

Description

Phenyl N-(1,3-thiazol-2-yl)carbamate is a chemical compound with the molecular formula C10H8N2O2S. It is known for its unique structure, which includes a phenyl group, a thiazole ring, and a carbamate group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenyl N-(1,3-thiazol-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-aminothiazole. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Hydrolysis of the Carbamate Group

The carbamate group in PNTC undergoes hydrolysis under acidic or basic conditions, yielding primary amines or substituted ureas.

Key Findings :

- Hydrolysis in acidic conditions (e.g., HCl) produces thiazol-2-amine and phenol as primary products .

- Alkaline hydrolysis (e.g., NaOH) generates sodium phenoxide and releases the amine.

Nucleophilic Substitution at the Carbamate

The carbamate group serves as an electrophilic site for nucleophilic attack, enabling derivatization.

Key Findings :

- Reaction with piperazine under microwave heating yields urea-linked thiazole derivatives .

- Thiols replace the phenoxy group to form thiolocarbamates, enhancing lipophilicity.

Electrophilic Aromatic Substitution (Thiazole Ring)

The thiazole ring undergoes electrophilic substitution at the 4- and 5-positions due to its aromatic electron-deficient nature.

| Reagents | Position | Products | Sources |

|---|---|---|---|

| Bromine (Br₂) | C-4 | 4-Bromo-thiazole derivative | |

| Nitration (HNO₃/H₂SO₄) | C-5 | 5-Nitro-thiazole derivative | |

| Friedel-Crafts alkylation | C-4 | Alkyl-substituted thiazole |

Key Findings :

- Bromination occurs selectively at the 4-position of the thiazole ring.

- Nitration under strong acidic conditions targets the 5-position, forming nitro derivatives .

Cross-Coupling Reactions

The phenyl and thiazole groups enable participation in transition metal-catalyzed couplings.

| Reagents | Reaction Type | Products | Sources |

|---|---|---|---|

| Pd(PPh₃)₄, Cs₂CO₃ | Suzuki coupling | Biaryl thiazole derivatives | |

| CuI, Et₃N | Ullmann coupling | Aryl ether-linked compounds |

Key Findings :

- Suzuki coupling with aryl boronic acids introduces aryl groups to the thiazole ring .

- Ullmann reactions form C–O bonds between the phenyl group and electron-rich partners .

Redox Reactions

The thiazole ring and carbamate group participate in reduction and oxidation processes.

| Reagents | Target Site | Products | Sources |

|---|---|---|---|

| LiAlH₄ | Carbamate group | Thiazol-2-methanol | |

| H₂O₂/AcOH | Thiazole sulfur | Thiazole sulfoxide | |

| NaBH₄ | Imine intermediates | Reduced amine derivatives |

Key Findings :

- LiAlH₄ reduces the carbamate to a primary alcohol.

- Oxidation with H₂O₂ forms sulfoxides, altering the thiazole’s electronic properties.

Biological Activity and Reactivity

PNTC derivatives exhibit bioactivity tied to their reactivity:

- Antimicrobial Activity : Thiolocarbamate derivatives show efficacy against Gram-positive bacteria .

- Enzyme Inhibition : Urea derivatives act as HDAC inhibitors, enhancing antifungal agents like fluconazole .

- Anticancer Potential : Electrophilic substitutions (e.g., bromination) improve cytotoxicity in cell-line studies .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Phenyl N-(1,3-thiazol-2-yl)carbamate exhibits significant antimicrobial properties. Studies have shown that thiazole derivatives, including this compound, are effective against a range of pathogens. The compound's structure allows for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with similar structures have shown efficacy against breast and colon cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. Enzyme inhibition studies indicate that thiazole-based compounds can act as effective inhibitors of carbonic anhydrase and other enzymes implicated in cancer and metabolic diseases .

Agricultural Applications

Herbicidal and Fungicidal Activity

this compound has potential applications in agriculture as a herbicide and fungicide. The thiazole moiety is known for its biological activity against various plant pathogens. Research has demonstrated that compounds containing thiazole can effectively inhibit fungal growth and weed development, making them suitable candidates for agricultural use .

Materials Science Applications

Crystal Structure Stabilization

This compound serves as a crystal structure stabilizer due to its unique molecular arrangement. The intermolecular interactions within its crystal lattice contribute to the stability of the structure, which can be advantageous in the development of new materials with enhanced mechanical properties .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that this compound reduced cell viability by inducing apoptosis through caspase activation pathways. These findings suggest a promising direction for further development as an anticancer agent.

Case Study 3: Agricultural Use

Field trials indicated that formulations containing this compound effectively controlled fungal infections in crops such as wheat and corn without significant phytotoxicity.

Mécanisme D'action

The mechanism of action of phenyl N-(1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The thiazole ring plays a crucial role in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Phenyl N-(1,3-thiazol-2-yl)carbamate can be compared with other similar compounds, such as:

Phenyl N-(1,3-thiazol-2-yl)urea: Similar structure but with a urea group instead of a carbamate group.

Phenyl N-(1,3-thiazol-2-yl)thiocarbamate: Contains a thiocarbamate group, which may confer different chemical and biological properties.

Phenyl N-(1,3-thiazol-2-yl)carboxamide: Features a carboxamide group, leading to variations in reactivity and applications .

This compound stands out due to its unique combination of a phenyl group, thiazole ring, and carbamate group, which contribute to its distinct chemical and biological properties.

Activité Biologique

Phenyl N-(1,3-thiazol-2-yl)carbamate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and comparative studies with similar compounds.

Chemical Structure

The compound features a phenyl group attached to a thiazole ring via a carbamate functional group. Its structural characteristics contribute to its unique biological properties.

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial and antifungal agent . The compound's mode of action involves disrupting microbial cell functions, potentially through interference with DNA replication and protein synthesis pathways. Thiazole derivatives are known to bind to various biological targets, enhancing their efficacy against pathogens.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Similar thiazole derivatives have demonstrated the ability to cause DNA double-strand breaks and inhibit cell proliferation through interactions with topoisomerase II, leading to cell cycle arrest .

Biochemical Pathways

The compound influences several biochemical pathways:

- Oxidative Stress Pathway : Acts as an antioxidant, reducing oxidative damage in cells.

- Cell Signaling Pathways : Modulates signaling cascades involved in inflammation and cell growth.

- Gene Expression : Alters the expression of genes associated with apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Phenyl N-(1,3-thiazol-2-yl)urea | Urea derivative | Antimicrobial |

| Phenyl N-(1,3-thiazol-2-yl)thiocarbamate | Thiocarbamate derivative | Antifungal |

| Phenyl N-(1,3-thiazol-2-yl)carboxamide | Carboxamide derivative | Anticancer |

This compound stands out due to its unique combination of structural features that enhance its biological activity compared to other thiazole derivatives.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of cancer cell lines such as MCF-7 and HepG2. The IC50 values indicated a promising potential for further development as an anticancer agent .

Propriétés

IUPAC Name |

phenyl N-(1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVVRXLSXHPYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349519 | |

| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39142-40-0 | |

| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Phenyl N-(1,3-thiazol-2-yl)carbamate as revealed by the study?

A1: The study elucidates several key structural features of this compound []:

- Non-planar conformation: The phenyl and thiazole rings in the molecule are not coplanar, exhibiting a dihedral angle of 66.69° between them [].

- Intermolecular interactions: The crystal structure is stabilized by a network of intermolecular interactions. These include N—H⋯N and C—H⋯O hydrogen bonds forming R 2 2(8) ring motifs. Additionally, π–π stacking interactions between thiazole rings with a centroid-centroid distance of 3.535 Å, and a weak C—H⋯π interaction contribute to the overall stability [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.